molecular formula C14H15ClN6O B1683972 BIIB021 CAS No. 848695-25-0

BIIB021

Cat. No.: B1683972
CAS No.: 848695-25-0
M. Wt: 318.76 g/mol
InChI Key: QULDDKSCVCJTPV-UHFFFAOYSA-N
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Description

BIIB021 is an orally available, fully synthetic small-molecule inhibitor of the heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a crucial role in the maturation and stabilization of various cellular proteins. Inhibition of Hsp90 results in the degradation of oncoproteins that drive malignant progression, making Hsp90 a significant target for cancer therapy .

Mechanism of Action

Target of Action

BIIB021, also known as 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine, is a fully synthetic inhibitor of the heat shock protein Hsp90 . Hsp90 is a molecular chaperone that plays a crucial role in the maturation and stabilization of cellular proteins . It is involved in the regulation of several key oncogenic signaling proteins and steroid receptors .

Mode of Action

This compound binds competitively with geldanamycin in the ATP-binding pocket of Hsp90 . This binding inhibits the chaperone activity of Hsp90, leading to the degradation of client proteins . The activity of Hsp90 maintains a variety of client proteins in their active conformation .

Biochemical Pathways

The inhibition of Hsp90 by this compound results in the degradation of oncoproteins that drive malignant progression . This includes proteins such as HER-2, AKT, and Raf-1 . The degradation of these proteins disrupts the signaling cascades they are involved in, affecting various biochemical pathways .

Pharmacokinetics

The maximum tolerated dose (MTD) of this compound was found to be 700 mg twice weekly when dosed for 3 weeks out of each 4-week course . The plasma exposure to this compound was dose-dependent, with the maximum concentration (Cmax) occurring at approximately 90 minutes and the half-life (t1/2) being approximately 1 hour across dosing cohorts of 25 to 800 mg this compound twice weekly .

Result of Action

The inhibition of Hsp90 by this compound leads to the degradation of client proteins, which results in growth inhibition and cell death in cell lines from a variety of tumor types at nanomolar concentrations . In addition, this compound treatment up-regulates the expression of the heat shock proteins Hsp70 and Hsp27 .

Action Environment

The efficacy of this compound can be influenced by environmental factors. For example, the compound’s action can be potentiated by other therapeutics . Furthermore, this compound has been shown to overcome multidrug resistance, suggesting that it may be effective in a variety of treatment environments .

Biochemical Analysis

Biochemical Properties

BIIB021 binds competitively with geldanamycin in the ATP-binding pocket of Hsp90 . This binding inhibits the chaperone activity of Hsp90, resulting in the degradation of Hsp90 client proteins including HER-2, AKT, and Raf-1 . It also up-regulates the expression of heat shock proteins Hsp70 and Hsp27 .

Cellular Effects

This compound has been shown to inhibit cell growth and induce cell death in a variety of tumor cell lines at nanomolar concentrations . It downregulates HSP90 expression in cells and inhibits the refolding activity of luciferase in the presence of cell lysate . It also alters the transcript levels of cancer-related genes involved in various cellular processes such as metastases, apoptotic cell death, cell cycle, cellular senescence, DNA damage and repair mechanisms, epithelial-to-mesenchymal transition, hypoxia, telomeres and telomerase, and cancer metabolism pathways .

Molecular Mechanism

This compound interrupts the ATP hydrolysis process of HSP90, inhibiting the stabilization and correct folding of client proteins . This leads to the degradation of these proteins and inhibition of tumor growth . It also induces changes in gene expression, affecting various oncogenic signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been shown to have activity on both daily and intermittent dosing schedules, providing dose schedule flexibility for clinical studies

Dosage Effects in Animal Models

Oral administration of this compound has led to the degradation of Hsp90 client proteins measured in tumor tissue and resulted in the inhibition of tumor growth in several human tumor xenograft models . The first-generation drug this compound completely inhibits tumor growth in murine cancer models when administered orally at its maximum tolerated dose (MTD, 625 mg/kg/week, p.o.) .

Metabolic Pathways

This compound is extensively metabolized primarily via hydroxylation of the methyl group (M7), O-demethylation (M2), and to a lesser extent by glutathione conjugation (M8 and M9). The majority of M7 in dog hepatocytes was further metabolized to form the carboxylic acid (M3) and glucuronide conjugate (M4) .

Subcellular Localization

Given that it targets Hsp90, a molecular chaperone that is widely expressed and functions in the maturation and stabilization of cellular proteins , it is likely that this compound is localized to areas where Hsp90 and its client proteins are found.

Chemical Reactions Analysis

BIIB021 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: this compound can undergo substitution reactions where specific substituents on the purine ring are replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

BIIB021 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

BIIB021 is unique compared to other Hsp90 inhibitors due to its fully synthetic nature and oral availability. Similar compounds include:

This compound’s synthetic nature and oral availability make it a promising candidate for clinical use, offering dose schedule flexibility and potential biomarkers for clinical trials .

Properties

IUPAC Name

6-chloro-9-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN6O/c1-7-4-17-9(8(2)11(7)22-3)5-21-6-18-10-12(15)19-14(16)20-13(10)21/h4,6H,5H2,1-3H3,(H2,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULDDKSCVCJTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C=NC3=C2N=C(N=C3Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025952
Record name (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848695-25-0
Record name [6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-yl]amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848695-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name BIIB021
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIIB021
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12359
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIIB 021
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Record name BIIB021
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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